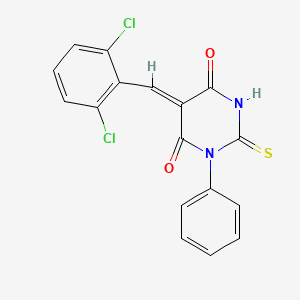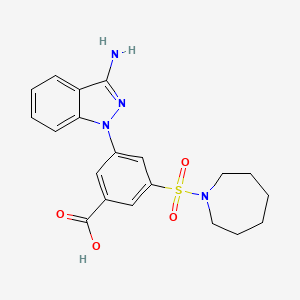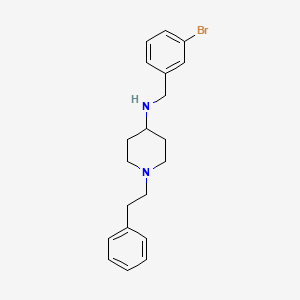
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCB-Pyrro or DCB-P, and it belongs to the class of pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes or pathways involved in the disease process. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its anticancer activity.
Biochemical and Physiological Effects
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. In addition, it has been shown to have antioxidant properties, which may explain its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, it is important to note that the compound has limited solubility in water, which may affect its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic efficacy. In addition, further studies are needed to fully elucidate the mechanism of action of the compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported in the literature. The most common method involves the reaction between 2,6-dichlorobenzaldehyde and thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylhydrazine to obtain the final compound. Other methods of synthesis have also been reported, including the use of different aldehydes and thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, antifungal, and antimicrobial properties. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-13-7-4-8-14(19)11(13)9-12-15(22)20-17(24)21(16(12)23)10-5-2-1-3-6-10/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZMWRGRWQJPM-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)
![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)

![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)
![3-cyclopropyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isoxazole-5-carboxamide](/img/structure/B5489624.png)


![2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile](/img/structure/B5489637.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489676.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)